4-(4-butoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Description
The compound 4-(4-butoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a pyrrolopyrazole derivative characterized by a fused bicyclic core (pyrrolo[3,4-c]pyrazol-6-one) substituted with aryl and alkyl groups. Its structural complexity arises from:
- 4-(4-Butoxyphenyl): A para-butoxy-substituted phenyl ring, contributing hydrophobicity and steric bulk.
- 3-(2-Hydroxyphenyl): An ortho-hydroxyphenyl group capable of hydrogen bonding and tautomerism.
- 5-(3-Hydroxypropyl): A hydroxypropyl side chain enhancing solubility and enabling further functionalization.
Properties
Molecular Formula |
C24H27N3O4 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
4-(4-butoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C24H27N3O4/c1-2-3-15-31-17-11-9-16(10-12-17)23-20-21(18-7-4-5-8-19(18)29)25-26-22(20)24(30)27(23)13-6-14-28/h4-5,7-12,23,28-29H,2-3,6,13-15H2,1H3,(H,25,26) |
InChI Key |
GEVQOLLITDBYOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCO)NN=C3C4=CC=CC=C4O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-butoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions
Formation of the Pyrrolo[3,4-c]pyrazol Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Butoxyphenyl Group: This can be achieved through a nucleophilic substitution reaction using a butoxyphenyl halide and a suitable base.
Attachment of the Hydroxyphenyl Group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, using a hydroxyphenyl boronic acid or halide.
Addition of the Hydroxypropyl Group: This can be done through an alkylation reaction using a hydroxypropyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-(4-butoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO₄, H₂O₂ (Hydrogen peroxide)
Reducing Agents: NaBH₄, LiAlH₄
Coupling Reagents: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)), CuI (Copper(I) iodide)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may serve as a probe or ligand in studies involving enzyme interactions, receptor binding, or cellular signaling pathways.
Medicine
Potential medical applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease processes.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-butoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to form multiple types of interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which can modulate the activity of its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their substituent variations are summarized below:
Key Findings from Comparative Analysis
Substituent Impact on Solubility: The 3-hydroxypropyl group in the target compound (vs. Butoxyphenyl (target) vs. ethoxyphenyl (): The longer alkyl chain in butoxy increases lipophilicity, which may affect membrane permeability in biological systems .
Thermal Stability and Melting Points :
- Bulky substituents (e.g., tert-butyl in , Comp. 20) correlate with higher melting points (263–265°C), suggesting increased crystallinity . The target compound’s butoxyphenyl group may similarly enhance thermal stability.
Synthetic Accessibility :
- Analogous compounds (e.g., , Comp. 25) were synthesized via multicomponent reactions with low yields (9–21%), highlighting challenges in optimizing sterically congested pyrrolopyrazole derivatives . The target compound’s hydroxypropyl group may require protective-group strategies to prevent side reactions.
Hydrogen Bonding and Tautomerism: The 2-hydroxyphenyl group in the target compound and analogs () can undergo tautomerism, stabilizing enol forms via intramolecular hydrogen bonds, as observed in hydroxypyrazole derivatives () .
Biological Activity
The compound 4-(4-butoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one , identified by its CAS number 866247-44-1 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse research findings.
- Molecular Formula : CHNO
- Molecular Weight : 425.5 g/mol
- Structure : The compound contains a pyrrolo-pyrazolone framework, which is known for its diverse biological activities.
1. Anti-inflammatory Activity
Research has indicated that derivatives of pyrazolone compounds exhibit significant anti-inflammatory properties. The compound has been evaluated for its ability to inhibit inflammatory mediators in vitro and in vivo. For instance, studies have shown that related pyrazole derivatives can reduce paw edema in animal models, suggesting a potential mechanism for anti-inflammatory action through the inhibition of cyclooxygenase enzymes (COX) and lipoxygenase pathways .
2. Antioxidant Activity
The antioxidant potential of this compound has been assessed through various assays measuring its ability to scavenge free radicals. The presence of hydroxyl groups in its structure is believed to enhance its capacity to donate electrons and neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative stress .
3. Antimicrobial Properties
Preliminary studies have reported that similar compounds demonstrate antimicrobial activity against a range of pathogens including bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial growth .
Case Study 1: Anti-inflammatory Effects in Rodent Models
In a controlled study, rodents treated with the compound showed a statistically significant reduction in paw swelling compared to untreated controls. The study utilized both acute and chronic inflammation models, demonstrating that the compound could effectively reduce inflammation markers such as TNF-alpha and IL-6 levels.
Case Study 2: Antioxidant Evaluation
A comparative analysis using DPPH and ABTS assays revealed that the compound exhibited strong antioxidant activity, comparable to standard antioxidants like ascorbic acid. The structure-activity relationship indicated that the presence of multiple hydroxyl groups contributed significantly to its antioxidant capacity.
The biological activities of 4-(4-butoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and oxidative stress.
- Scavenging Free Radicals : The hydroxyl groups facilitate electron donation, allowing the molecule to neutralize free radicals effectively.
- Modulation of Signaling Pathways : It may interact with various signaling pathways related to inflammation and cell survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
